molecular formula C11H9NO2 B1601721 2-Amino-1-naphthoic acid CAS No. 79979-69-4

2-Amino-1-naphthoic acid

Cat. No.: B1601721
CAS No.: 79979-69-4
M. Wt: 187.19 g/mol
InChI Key: CXOWHCCVISNMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-naphthoic acid is an organic compound . It is a derivative of naphthalene containing both amine and carboxylic acid functional groups . It is a manufacturing intermediate in the monosulfo monoazo color additive D&C Red No. 34 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of ultrasound irradiation as the energy source to produce 2-amino-1,4-dihydropyrimidines . Another method involves the carboxylation of 1-chloronaphthalene .


Molecular Structure Analysis

The molecular formula of this compound is C11H9NO2 . The molecular weight is 187.198 g/mol .


Chemical Reactions Analysis

This compound has been used in the development of a fluorescence probe for the sensitive and selective detection of cyanate anion (CNO−) . It has also been used in the analysis of naphthenic acids in produced water samples and crude oil fractions .


Physical and Chemical Properties Analysis

Amino acids, including this compound, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent, and temperature .

Scientific Research Applications

Complex Formation Studies

  • Binary and Ternary Complexes : Research by Ahmed, Shoukry, & Mostafa (2021) explored complex formation equilibria involving 2-hydroxy-1-naphthoic acid, various metal ions, and amino acids. They found that ternary complexes are formed through a simultaneous mechanism and have quantitatively different stabilities compared to binary complexes.

Luminescence Properties

  • Adducts and Luminescence : The study by Gao et al. (2011) synthesized an adduct of 2-aminobenzothiazole and 2-hydroxy-3-naphthoic acid and analyzed its luminescence properties.

Synthesis and Chemical Properties

  • Synthesis of Aminonaphthoic Acid Derivatives : A study by Gao et al. (2015) developed a metal-free method for synthesizing substituted 1-amino-2-naphthoic acid derivatives, highlighting its potential in organic synthesis.

Molecular Interactions

  • Supramolecular Assemblies : Research by Pang et al. (2015) analyzed the weak interactions and primary hydrogen-bonded synthons in crystals of 2-hydroxy-3-naphthoic acid with various N-containing cocrystal formers.

Photophysical Studies

  • Photophysical Properties : Mishra et al. (2005) investigated the photophysical properties of 1-hydroxy-2-naphthoic acid, revealing different emitting species in various media and providing insights into excited-state intramolecular proton transfer phenomena. Mishra, Maheshwary, Tripathi, & Sathyamurthy (2005).

Material Synthesis

  • Multisubstituted 1-Naphthoic Acids : Chen et al. (2019) explored the synthesis of multisubstituted 1-naphthoic acids using Ru-catalyzed C-H activation, demonstrating the potential for creating diverse polycyclic molecules. Chen, Ouyang, Liu, Shi, Chen, & Zheng (2019).

Energetics and Thermodynamics

  • Thermochemical Measurements : A study by Chickos et al. (2003) provided insights into the energetics of isomeric 1- and 2-naphthoic acids through experimental and computational methods.

Pharmaceutical Research

  • New Polymorph Discovery : During pharmaceutical research, a new polymorph of 1-hydroxy-2-naphthoic acid was discovered, as reported by Zhang, Li, & Mei (2015).

Biochemical Analysis

Biochemical Properties

2-Amino-1-naphthoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as dioxygenases, which are involved in the oxidative cleavage of aromatic compounds. The interaction between this compound and these enzymes typically involves the binding of the compound to the active site of the enzyme, facilitating the catalytic process. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it has been reported to affect the activity of the L-type amino acid transporter 1 (LAT1), which plays a role in the transport of essential amino acids across cell membranes . This interaction can impact cellular metabolism and gene expression, leading to changes in cell function. Furthermore, this compound can affect cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of certain dioxygenases by binding to their active sites, preventing the substrate from accessing the catalytic center . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular metabolism and function, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound can cause significant toxicity, affecting vital organs and leading to adverse health outcomes . It is important to carefully control the dosage of this compound in animal studies to avoid these toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. It can be metabolized by enzymes such as dioxygenases, which catalyze the oxidative cleavage of the naphthalene ring . This metabolic process can lead to the formation of various metabolites, which can further participate in other biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of this compound into cells . Once inside the cell, the compound can be distributed to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can interact with various biomolecules and influence their activity. The compound can be targeted to specific organelles through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it can interact with .

Properties

IUPAC Name

2-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOWHCCVISNMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508722
Record name 2-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79979-69-4
Record name 2-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-naphthoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-1-naphthoic acid
Reactant of Route 3
2-Amino-1-naphthoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-1-naphthoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-1-naphthoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-1-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.